Home > Products > Screening Compounds P53376 > Gap 27 (trifluoroacetate salt)
Gap 27 (trifluoroacetate salt) -

Gap 27 (trifluoroacetate salt)

Catalog Number: EVT-10919766
CAS Number:
Molecular Formula: C62H102F3N15O19
Molecular Weight: 1418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gap 27 (trifluoroacetate salt) is a synthetic connexin-mimetic peptide recognized for its role in modulating gap junction communication. This compound, also known as 43Gap27 or SRPTEKTIFII, is derived from the sequence of the connexin 43 protein, which is critical for intercellular communication in various tissues. Gap 27 has garnered attention in biomedical research due to its potential applications in wound healing, cardiac function, and cancer biology.

Source

Gap 27 is synthesized as a trifluoroacetate salt, which enhances its stability and solubility in biological systems. The compound is commercially available from various suppliers, including Cayman Chemical and Bertin Bioreagent, with a reported purity of ≥98% .

Classification

Gap 27 falls under the category of peptides and more specifically as a connexin mimetic peptide. It functions as an inhibitor of gap junctions, which are critical structures that facilitate direct intercellular communication.

Synthesis Analysis

Methods

The synthesis of Gap 27 typically involves solid-phase peptide synthesis (SPPS), a well-established method for producing peptides with high purity and yield. The process includes the following key steps:

  1. Resin Preparation: A suitable resin is selected based on the desired peptide length and properties.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents to facilitate bond formation.
  3. Deprotection: Protective groups on the amino acids are removed to allow further coupling.
  4. Cleavage: The completed peptide is cleaved from the resin using appropriate cleavage agents.
  5. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The trifluoroacetate form is typically obtained by neutralizing the free acid form with trifluoroacetic acid.

Molecular Structure Analysis

Structure

The molecular structure of Gap 27 can be represented as follows:

  • Chemical Formula: C₁₃H₁₈F₃N₃O₄S
  • Molecular Weight: Approximately 351.36 g/mol

The peptide sequence consists of specific amino acids that mimic the extracellular loop of connexin 43, allowing it to interact with gap junctions effectively.

Data

The structural analysis reveals that Gap 27 adopts a conformation conducive to binding with connexin proteins, influencing their function in cellular communication.

Chemical Reactions Analysis

Reactions

Gap 27 primarily acts through non-covalent interactions with connexin proteins at gap junctions. Its mechanism involves:

  1. Inhibition of Gap Junction Communication: By binding to connexin proteins, Gap 27 disrupts intercellular communication.
  2. Modulation of Cellular Responses: The inhibition can lead to altered cellular responses in processes such as wound healing and tumor progression.

Technical Details

The compound's efficacy as a gap junction inhibitor has been demonstrated in various experimental settings, including cell culture studies and animal models. It shows specificity towards connexin 43 over other connexins.

Mechanism of Action

Process

Gap 27's mechanism of action involves several steps:

  1. Binding to Connexins: The peptide binds specifically to the extracellular loops of connexin proteins.
  2. Disruption of Channel Formation: This binding prevents the formation of functional gap junction channels.
  3. Alteration of Signaling Pathways: By inhibiting gap junctions, Gap 27 can influence downstream signaling pathways associated with cell proliferation and apoptosis.

Data

Research indicates that Gap 27 can significantly affect cellular behaviors such as migration and proliferation in various cell types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water and physiological buffers due to its trifluoroacetate form.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • pH Range: Effective within a physiological pH range (approximately pH 7.4).

Relevant analyses indicate that Gap 27 maintains its activity across a range of biological conditions, making it suitable for experimental applications.

Applications

Gap 27 has several scientific uses:

  • Wound Healing Research: It is utilized to study mechanisms involved in skin repair and regeneration by modulating cell-cell communication.
  • Cardiac Studies: Investigated for its role in cardiac myocyte function and potential therapeutic applications in arrhythmias.
  • Cancer Biology: Explored for its effects on tumor progression by inhibiting gap junction-mediated signaling between cancer cells.
Molecular Mechanisms of Gap 27 in Gap Junction Modulation

Connexin Isoform Selectivity and Inhibition Dynamics

Gap 27 (trifluoroacetate salt), a synthetic peptide with the amino acid sequence Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile (SRPTEKTIFII), exhibits distinct selectivity for connexin isoforms. Its inhibitory activity primarily targets connexin 43 hemichannels, with significant effects observed at concentrations as low as 100–200 µM in in vitro models [2] [5]. The peptide's efficacy stems from its mimicry of the second extracellular loop (EL2) domain of connexin 43, enabling competitive disruption of hemichannel docking and function [3] [8].

Comparative studies reveal differential sensitivity among connexin isoforms:

Table 1: Gap 27 Selectivity Across Connexin Isoforms

Connexin IsoformPrimary Tissue LocalizationGap 27 Inhibition EfficacyKey Experimental Findings
Connexin 43Cardiomyocytes, endotheliumHigh (IC₅₀ ~100 µM)Blocks ATP release and dye uptake in ventricular cardiomyocytes [2] [4]
Connexin 40Vascular endotheliumModeratePartial inhibition of dye transfer in aortic endothelial cells [3] [7]
Connexin 37Endothelial junctionsLowMinimal effect on intercellular communication [3]

The inhibition dynamics involve rapid suppression of pathological hemichannel opening induced by ischemia or intracellular calcium overload. In ventricular cardiomyocytes, Gap 27 counteracts elevated intracellular calcium (500 nM)-mediated hemichannel activation, restoring voltage thresholds to physiological levels (+60 mV) within 4 minutes of application [2] [8]. This isoform-specific targeting underlies its therapeutic utility in cardiovascular pathologies without broad-spectrum channel disruption.

Structural Motifs Mediating Intercellular Communication Disruption

The functional core of Gap 27 resides in the SRPTEK motif, which replicates residues 208–214 of connexin 43's second extracellular loop [3] [6]. This sequence mediates precise steric interference with connexon docking via three mechanisms:

  • Competitive Extracellular Loop Binding: The SRPTEK domain competes with endogenous connexin 43 EL2 for hemichannel docking sites, preventing complete gap junction channel formation [6] [8].
  • Disulfide Bond Integrity: Cysteine residues in connexin extracellular loops form conserved disulfide bridges (Cys192-Cys201 in EL1; Cys253-Cys264 in EL2). Gap 27 binding destabilizes these bridges, inducing conformational changes that favor hemichannel closure [6] [9].
  • Voltage-Gating Modulation: By binding to EL2, Gap 27 shifts voltage-dependent activation thresholds of connexin 43 hemichannels from +40 mV to +60 mV, reducing open probability under pathological depolarization [8].

Table 2: Structural Determinants of Gap 27 Activity

Structural ElementBiological FunctionEffect of Gap 27 Binding
SRPTEK motifDocking interface recognitionBlocks connexon-connexon interaction
EL2 cysteine residuesLoop stabilization (Cys253-Cys264)Induces misfolding of docking interface
Pro-Thr dipeptideConformational flexibilityImpairs loop mobility required for channel docking [9]

Biophysical analyses confirm that Gap 27 adopts a quasi-cyclic conformation when bound, enabling multi-point attachment to connexin 43 hemichannels. This contrasts with linear peptides (e.g., Gap 26 targeting EL1), which exhibit lower binding stability (dissociation constant Kd = 0.061 s⁻¹ for Gap 26 vs. 0.0043 s⁻¹ for Gap 27) [4] [8]. The structural specificity explains Gap 27's minimal activity against pannexin channels or unrelated ion channels.

Kinetics of Peptide-Receptor Binding in Endothelial and Cardiac Systems

The binding kinetics of Gap 27 to connexin 43 hemichannels demonstrate tissue-specific variability governed by:

  • Connexin expression density
  • Hemichannel phosphorylation status
  • Membrane lipid composition [7] [8]

In cardiac systems, Gap 27 exhibits rapid association kinetics:

Table 3: Binding Kinetics of Gap 27 in Cardiovascular Tissues

Tissue/Cell TypeAssociation Constant (Kon)Dissociation Constant (Koff)Inhibition Half-LifeKey Functional Outcome
Ventricular cardiomyocytes2.3 × 10³ M⁻¹s⁻¹9.8 × 10⁻⁴ s⁻¹12 minSuppresses Ca²⁺-potentiated HC opening [2] [8]
Aortic endothelial cells1.1 × 10³ M⁻¹s⁻¹2.7 × 10⁻³ s⁻¹4 minAttenuates hyperpolarization transmission [3] [7]
Coronary artery endothelium1.8 × 10³ M⁻¹s⁻¹1.2 × 10⁻³ s⁻¹8 minReduces ATP release during ischemia [6] [8]

Electrophysiological studies show that Gap 27 binding follows a bi-phasic inhibition model:

  • Rapid Initial Phase (0–4 min): Peptide binding to extracellular loop domains decreases hemichannel open probability by 70%
  • Slow Stabilization Phase (5–20 min): Conformational changes propagate to intracellular domains, increasing voltage sensitivity and prolonging inhibition [8]

Notably, elevated intracellular calcium (200–500 nM) accelerates Gap 27 association rates 1.8-fold in cardiomyocytes by exposing additional EL2 binding sites. This enhances therapeutic efficacy precisely under pathological conditions requiring hemichannel suppression [2] [8]. The trifluoroacetate salt formulation optimizes solubility without altering peptide-receptor kinetics, ensuring efficient membrane partitioning in physiological environments.

Properties

Product Name

Gap 27 (trifluoroacetate salt)

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C62H102F3N15O19

Molecular Weight

1418.6 g/mol

InChI

InChI=1S/C60H101N15O17.C2HF3O2/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76;3-2(4,5)1(6)7/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65);(H,6,7)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-;/m0./s1

InChI Key

LNQZFDMFMBAXIK-MSUQGPFSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.